4,5-difluoropyrimidine
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Overview
Description
4,5-Difluoropyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
The synthesis of 4,5-difluoropyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dichloropyrimidine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent . The reaction typically occurs under mild conditions, with the temperature maintained between 80-120°C for several hours to ensure complete fluorination.
Industrial production methods often involve the use of urea as a starting material. The process includes the preparation of an intermediate compound, which is then subjected to fluorination using trifluoromethanesulfonic anhydride and a fluorinating agent . This method is advantageous due to its simplicity, high yield, and mild reaction conditions.
Chemical Reactions Analysis
4,5-Difluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, similar pyrimidine derivatives can undergo such reactions, leading to the formation of various oxidized or reduced products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures, which are valuable in medicinal chemistry.
Common reagents used in these reactions include potassium fluoride, trifluoromethanesulfonic anhydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Difluoropyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic benefits.
Agrochemicals: The compound is used in the development of new agricultural products with improved physical, biological, and environmental properties.
Materials Science: Its unique chemical properties make it useful in the synthesis of advanced materials, including polymers and fluorescent probes.
Mechanism of Action
The mechanism by which 4,5-difluoropyrimidine exerts its effects is primarily through its interaction with biological molecules. For example, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cells .
Comparison with Similar Compounds
4,5-Difluoropyrimidine can be compared with other fluorinated pyrimidines, such as 2,4-difluoropyrimidine and 4,6-difluoropyrimidine . While all these compounds share the common feature of fluorine substitution, their chemical and biological properties can vary significantly. For instance, this compound is unique in its specific substitution pattern, which influences its reactivity and interaction with biological targets .
Similar compounds include:
- 2,4-Difluoropyrimidine
- 4,6-Difluoropyrimidine
- 5-Fluorouracil (a well-known chemotherapeutic agent)
Each of these compounds has distinct applications and properties, making them valuable in different research and industrial contexts.
Properties
IUPAC Name |
4,5-difluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2/c5-3-1-7-2-8-4(3)6/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAMHLAFLLGEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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